13-OAHSA
Description
13-(Oleoyloxy)octadecanoic acid is a diacyloxy fatty acid derivative comprising a stearic acid (octadecanoic acid) backbone esterified with oleic acid (cis-9-octadecenoic acid) at the 13th carbon. This structural arrangement confers unique physicochemical and biological properties, distinguishing it from saturated fatty acids and simpler esters.
Properties
Molecular Formula |
C36H68O4 |
|---|---|
Molecular Weight |
564.9 g/mol |
IUPAC Name |
13-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-8-9-10-11-12-13-14-15-19-22-25-29-33-36(39)40-34(30-26-6-4-2)31-27-23-20-17-16-18-21-24-28-32-35(37)38/h12-13,34H,3-11,14-33H2,1-2H3,(H,37,38)/b13-12- |
InChI Key |
RCTXOTTXFKSGGU-SEYXRHQNSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
physical_description |
Solid |
Synonyms |
13-(oleoyloxy)octadecanoic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-OAHSA is synthesized through the esterification of oleic acid with 13-hydroxy stearic acid. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond between the carboxy group of oleic acid and the hydroxy group of 13-hydroxy stearic acid .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 13-OAHSA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions
Major Products:
Scientific Research Applications
13-OAHSA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of fatty acid esters of hydroxy fatty acids and their interactions with other molecules.
Biology: It is studied for its role in metabolic processes, particularly in relation to insulin sensitivity and glucose tolerance.
Medicine: It has potential therapeutic applications in the treatment of metabolic syndrome, diabetes, and inflammatory conditions.
Industry: It is used in the development of bioactive lipids and as a reference standard in lipidomics research .
Mechanism of Action
13-OAHSA exerts its effects through several molecular targets and pathways:
Insulin Sensitivity: It enhances glucose tolerance and stimulates insulin secretion by interacting with the Glut4 glucose transporter in adipose tissue.
Anti-inflammatory Effects: It reduces inflammation by modulating the expression of cytokines and chemokines in immune cells.
Metabolic Regulation: It influences lipid metabolism and energy homeostasis through its interactions with various enzymes and receptors involved in these processes
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of 13-(Oleoyloxy)octadecanoic Acid and Analogs
Key Observations :
- Positional Isomerism: The biological activity and physical properties of oleoyloxy-substituted compounds vary with ester position. For example, 10-OAHSA and 13-(oleoyloxy)octadecanoic acid may differ in membrane interaction or enzyme specificity due to altered spatial configurations .
- Degree of Unsaturation: The oleoyloxy group introduces a cis-9 double bond, enhancing fluidity compared to saturated analogs like octadecanoic acid methyl ester .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Key Observations :
- The unsaturated oleoyloxy group reduces melting points compared to saturated analogs (e.g., stearic acid).
- Amphiphilic nature of 13-(oleoyloxy)octadecanoic acid enables membrane integration, similar to other esterified fatty acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
